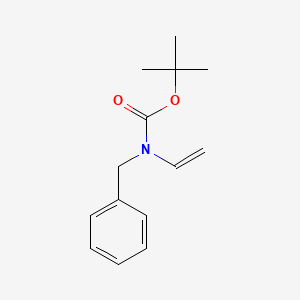

Carbamic acid, ethenyl(phenylmethyl)-, 1,1-dimethylethyl ester

Description

This compound serves as a critical intermediate in synthesizing HIV protease inhibitors such as BMS-186318 and Atazanavir . Its stereochemical configuration, specifically the (1S,2R) diastereomer, is essential for biological activity.

Properties

IUPAC Name |

tert-butyl N-benzyl-N-ethenylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-5-15(13(16)17-14(2,3)4)11-12-9-7-6-8-10-12/h5-10H,1,11H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIWHBJSOVUGNAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC1=CC=CC=C1)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00456245 | |

| Record name | tert-Butyl benzyl(ethenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142977-32-0 | |

| Record name | tert-Butyl benzyl(ethenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, ethenyl(phenylmethyl)-, 1,1-dimethylethyl ester typically involves the reaction of carbamic acid derivatives with appropriate alcohols under esterification conditions. One common method is the reaction of phenylmethyl isocyanate with tert-butyl alcohol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, ethenyl(phenylmethyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: The ethenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Carbamate derivatives.

Reduction: Alcohol derivatives.

Substitution: Substituted carbamate compounds.

Scientific Research Applications

Carbamic acid, ethenyl(phenylmethyl)-, 1,1-dimethylethyl ester has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.

Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a drug delivery agent.

Industry: Utilized in the production of polymers and coatings due to its reactivity and stability.

Mechanism of Action

The mechanism of action of carbamic acid, ethenyl(phenylmethyl)-, 1,1-dimethylethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting biochemical pathways. The ethenyl group allows for covalent bonding with target molecules, enhancing its efficacy and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Carbamates

Carbamic acid esters vary significantly in substituents, influencing reactivity, stability, and biological activity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Differentiators of the Target Compound

Substituent Effects

- Tert-butyl ester : Provides steric hindrance, enhancing stability against hydrolysis compared to ethyl or methyl esters .

- Phenylmethyl ethenyl group : Facilitates binding to HIV protease’s hydrophobic pockets, critical for antiviral activity .

Pharmacological Specificity

Unlike simpler carbamates (e.g., ethyl carbamate), the target compound’s complex structure enables targeted inhibition of viral enzymes. Analogues lacking the tert-butyl group or chiral centers show reduced efficacy or off-target effects .

Biological Activity

Carbamic acid, ethenyl(phenylmethyl)-, 1,1-dimethylethyl ester (CAS Number: 142977-32-0) is a chemical compound that has garnered interest in various fields including medicinal chemistry and organic synthesis. This compound is an ester derivative of carbamic acid characterized by its unique molecular structure which enables diverse biological activities.

Chemical Structure and Properties

- Molecular Formula : C14H19NO2

- Molecular Weight : 233.31 g/mol

The compound features an ethenyl group attached to a phenylmethyl moiety along with a 1,1-dimethylethyl ester group, which contributes to its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The ethenyl group allows for covalent bonding with target molecules, enhancing the compound's efficacy and specificity. It can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways critical for various physiological processes.

1. Medicinal Chemistry

Carbamic acid esters are recognized for their role as prodrugs or drug delivery agents. The compound has been investigated for its potential in drug development due to its stability and ability to permeate biological membranes .

2. Insecticidal Properties

Research indicates that certain carbamic acid esters exhibit insecticidal properties, making them valuable in agricultural applications. They have been noted for their effectiveness against various pests while maintaining low toxicity to mammals .

Case Study: Biocatalytic Synthesis

A study highlighted the use of microbial cultures such as Rhodococcus and Streptomyces in the biocatalytic synthesis of chiral intermediates involving carbamic acid derivatives. These microorganisms demonstrated high yields and enantiomeric purity when converting specific substrates into valuable pharmaceutical intermediates .

Research Findings

- Enzyme Interaction : The compound has shown potential in modulating enzyme activity. For instance, it can inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in conditions like cancer or metabolic disorders.

- Synthesis of Chiral Compounds : The ability to produce single enantiomers of drug intermediates through biocatalysis has been emphasized, showcasing the compound's utility in developing more effective pharmaceuticals .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Carbamic acid, phenyl-, 1-methylethyl ester | Phenyl group instead of ethenyl | Similar enzyme interactions |

| Carbamic acid, phenyl-, ethyl ester | Ethyl group instead of dimethylethyl | Less reactive than ethenyl derivative |

| Carbamic acid, phenyl-, methyl ester | Methyl group instead of dimethylethyl | Reduced biological activity compared to ethenyl |

The unique presence of the ethenyl group in this compound enhances its reactivity compared to similar compounds, allowing for more specific interactions with biological targets.

Q & A

Basic: What are the standard synthetic routes for preparing this compound, and how do enzymatic methods compare to chemical approaches in stereochemical control?

Methodological Answer:

The compound is synthesized via diastereoselective reduction of its chloroketone precursor. Chemical reduction (e.g., NaBH₄ in alcohol/halogenated solvent mixtures at -15°C to 0°C) can yield the desired (1S,2R)-diastereomer but often produces undesired isomers due to poor stereocontrol . In contrast, enzymatic methods using Rhodococcus erythropolis SC 13845 or engineered ketoreductases (KREDs) achieve >99% enantiomeric excess (ee) and >98% diastereomeric purity. For example, Codexis evolved KREDs via ProSAR-driven mutagenesis to operate at 200 g/L substrate loading with 99.9% conversion .

Basic: What analytical techniques are most effective for determining diastereomeric purity and enantiomeric excess?

Methodological Answer:

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose or cellulose derivatives) with polar organic mobile phases to resolve enantiomers.

- NMR Spectroscopy : Analyze coupling constants and splitting patterns in - or -NMR to distinguish diastereomers.

- Polarimetry : Measure optical rotation for rapid ee assessment, though this requires pure reference standards.

- LC-MS : Combine chiral separation with mass detection to confirm molecular identity and purity.

Patel et al. (2003) validated these methods for microbial reduction products .

Advanced: How can researchers optimize enzymatic reduction processes using engineered KREDs?

Methodological Answer:

- Enzyme Engineering : Employ directed evolution (e.g., ProSAR libraries) to enhance stereoselectivity and activity under high substrate loads. Codexis achieved 200 g/L substrate tolerance through iterative mutagenesis .

- Cofactor Recycling : Use isopropanol as a cosubstrate for NADP+ regeneration, minimizing cofactor input (0.01 g/L NADP+) .

- Solvent Optimization : Water-isopropanol mixtures improve enzyme stability and substrate solubility.

- Process Monitoring : Track reaction progress via inline HPLC to adjust enzyme loading and reaction time dynamically.

Advanced: What strategies resolve contradictions in diastereoselectivity between microbial and chemical methods?

Methodological Answer:

- Comparative Reaction Screening : Test both NaBH₄ (chemical) and KREDs (enzymatic) under varying conditions (e.g., solvent, temperature). For example, NaBH₄ in chlorinated solvents at subzero temperatures may improve selectivity but still lag behind enzymatic ee (>99%) .

- Mutant Strain Selection : Use R. erythropolis mutants (e.g., SC 13845) optimized for high diastereoselectivity at 60 g/L substrate input .

- Hybrid Approaches : Combine chemical synthesis with enzymatic resolution (e.g., lipase-mediated kinetic resolution) to salvage undesired isomers .

Advanced: How to scale up bioprocesses while maintaining stereochemical integrity?

Methodological Answer:

- Fed-Batch Fermentation : Gradually introduce substrate to avoid enzyme inhibition. Patel et al. scaled single-stage fermentation to 10 g/L substrate with 95% yield .

- Process Intensification : Optimize aeration and agitation rates for microbial systems (e.g., Rhodococcus spp.) to enhance oxygen transfer and cell viability .

- In Situ Product Removal : Integrate adsorption resins or membrane filtration to mitigate product inhibition during continuous processing.

- Quality Control : Implement real-time PAT (Process Analytical Technology) tools like Raman spectroscopy to monitor ee and adjust parameters dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.